molecular formula C13H29GeNS B12697436 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine CAS No. 84260-50-4

2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine

Cat. No.: B12697436
CAS No.: 84260-50-4
M. Wt: 304.1 g/mol
InChI Key: CYJHPOFHJNSJEH-UHFFFAOYSA-N
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Description

2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is a chemical compound with the molecular formula C13H29GeNS and a molar mass of 304.08106 g/mol It is characterized by the presence of a thiazagermolidine ring, which includes germanium, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine are not well-documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides and other oxidized derivatives.

    Reduction: Reduction reactions can yield germanium-containing reduced species.

    Substitution: The thiazagermolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized thiazagermolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The thiazagermolidine ring may play a crucial role in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diisopentyl-5-methyl-1,3,2-thiazastannolidine: Similar structure but contains tin instead of germanium.

    2,2-Diisopentyl-5-methyl-1,3,2-thiazasilolidine: Similar structure but contains silicon instead of germanium.

Uniqueness

2,2-Diisopentyl-5-methyl-1,3,2-thiazagermolidine is unique due to the presence of germanium in its structure, which imparts distinct chemical properties compared to its silicon and tin analogs

Properties

CAS No.

84260-50-4

Molecular Formula

C13H29GeNS

Molecular Weight

304.1 g/mol

IUPAC Name

5-methyl-2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidine

InChI

InChI=1S/C13H29GeNS/c1-11(2)6-8-14(9-7-12(3)4)15-10-13(5)16-14/h11-13,15H,6-10H2,1-5H3

InChI Key

CYJHPOFHJNSJEH-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Ge](S1)(CCC(C)C)CCC(C)C

Origin of Product

United States

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